4-Ethynyl-1,1'-biphenyl is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of 4-ethynylbiphenyl derivatives has been explored for their biological activities, particularly as antagonists at human A3 adenosine receptors, which are implicated in a range of physiological processes. The interest in these compounds is driven by their selective activity and the possibility of developing new therapeutic agents based on their unique chemical properties.
4-Ethynyl-1,1'-biphenyl can be synthesized through different pathways. One common method involves a palladium-catalyzed Sonogashira coupling reaction. [] This reaction couples a terminal alkyne, such as trimethylsilylacetylene, with an aryl halide, such as 4-bromo-1,1'-biphenyl, in the presence of a palladium catalyst and a copper(I) co-catalyst. [] The trimethylsilyl protecting group can then be removed under basic conditions to yield the desired 4-Ethynyl-1,1'-biphenyl. [] Another approach utilizes a palladium-catalyzed cross-coupling reaction between 4-bromo-1,1'-biphenyl and ethynylmagnesium bromide. []
4-Ethynyl-1,1'-biphenyl consists of two phenyl rings linked by a single bond, with an ethynyl group attached to the para position of one ring. The presence of the ethynyl group introduces a degree of rigidity into the molecule, influencing its packing and intermolecular interactions in the solid state. [] This structural feature is particularly important for its applications in crystal engineering and the development of functional materials.
The mechanism of action of 4-ethynylbiphenyl derivatives has been studied extensively. These compounds exhibit their biological activity primarily through their interaction with A3 adenosine receptors. For instance, 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridine derivatives have been identified as highly selective antagonists for these receptors, with submicromolar Ki values in radioligand binding assays1. The structure-activity relationships of these compounds have been probed, revealing that various substitutions on the dihydropyridine ring influence their selectivity and potency. Notably, certain esters at the 3-position of the dihydropyridine ring were found to be much more selective for A3 receptors than related derivatives1.
In the realm of pharmacology, 4-ethynylbiphenyl derivatives have been investigated for their anti-inflammatory properties. The biotransformation of 4'-ethynyl-2-fluorobiphenyl in rats has shown that this compound is quantitatively absorbed from the gastrointestinal tract and metabolized to produce active anti-inflammatory metabolites2. The metabolic pathway involves the hydroxylation of the ethynyl moiety, leading to the formation of a reactive intermediate metabolite, which is then transformed into (2-fluoro-4'-biphenyl)acetic acid, an anti-inflammatory agent2.
The metabolism of 4-ethynylbiphenyls has been a subject of study to understand the isotope effect in their conversion to 4-biphenylylacetic acids. In vitro studies using rat hepatic microsomes have demonstrated that the conversion involves either direct hydroxylation of the ethynyl moiety or oxirene formation followed by a hydride shift3. Additionally, the metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl has been characterized as NADPH-dependent and inhibited by CO, with biphenyl-4-ylacetic acid being the major metabolite4. These findings are crucial for understanding the drug metabolism and designing compounds with improved pharmacokinetic profiles.
The synthesis of novel compounds incorporating the biphenyl structure has been explored to develop new biologically active molecules. For example, the synthesis of ethyl 4-(biphenyl-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a compound with a biphenyl group, has been reported. This compound is a derivative of 1,4-dihydropyridine (1,4-DHP), known for its calcium channel blocking properties, and the introduction of the biphenyl group aims to enhance its biological activity6. The structural characterization and density functional studies of such compounds contribute to the development of new calcium channel blockers and antihypertensive agents6.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6